(E)-3-(2-chloro-6-methylquinolin-3-yl)-1-(furan-2-yl)prop-2-en-1-one
Overview
Description
3-(2-chloro-6-methyl-3-quinolinyl)-1-(2-furanyl)-2-propen-1-one is a member of quinolines and an organochlorine compound.
Scientific Research Applications
Structural Analysis and Intermolecular Interactions
(E)-3-(2-chloro-6-methylquinolin-3-yl)-1-(furan-2-yl)prop-2-en-1-one and its derivatives exhibit twisted conformations from coplanarity, lacking classical hydrogen bonds but forming nonclassical C-H...O/N interactions. Such structural features provide crucial insights into the design and development of drug compounds (Rizvi et al., 2008).
Antimalarial Activity
Derivatives of the compound have shown promising in vitro antimalarial activity against P. falciparum, highlighting their potential as antimalarial agents. The synthesis involves condensing 3-(substituted-benzoyl)propionic acids with substituted 2-chloroquinoline-3-carbaldehydes (Alam et al., 2011).
Antibacterial and Antifungal Properties
Microwave-assisted synthesis of 1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(aryl)prop-2-en-1-ones has been conducted, showing antibacterial and antifungal properties against various organisms including E. coli, S. aureus, and Candida species (Sarveswari & Vijayakumar, 2016).
Anti-inflammatory, Antibacterial, and Reduced Toxicity
Certain synthesized compounds with the core structure of this compound have exhibited significant anti-inflammatory and antibacterial activities, with a notable reduction in ulcerogenicity and lipid peroxidation, making them potential candidates for drug development (Alam et al., 2011).
Antituberculosis Activity
Derivatives synthesized from the compound have demonstrated potent in vitro anti-tuberculosis activities, contributing valuable insights to the field of tuberculosis treatment research (Bai et al., 2011).
Properties
IUPAC Name |
(E)-3-(2-chloro-6-methylquinolin-3-yl)-1-(furan-2-yl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c1-11-4-6-14-13(9-11)10-12(17(18)19-14)5-7-15(20)16-3-2-8-21-16/h2-10H,1H3/b7-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZAXTYIQKEHKH-FNORWQNLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)Cl)C=CC(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=CC(=C(N=C2C=C1)Cl)/C=C/C(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701328270 | |
Record name | (E)-3-(2-chloro-6-methylquinolin-3-yl)-1-(furan-2-yl)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701328270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
15.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26666494 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
329718-94-7 | |
Record name | (E)-3-(2-chloro-6-methylquinolin-3-yl)-1-(furan-2-yl)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701328270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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